molecular formula C8H13NO B2878413 3-(Oxan-2-yl)prop-2-yn-1-amine CAS No. 1895362-31-8

3-(Oxan-2-yl)prop-2-yn-1-amine

Cat. No.: B2878413
CAS No.: 1895362-31-8
M. Wt: 139.198
InChI Key: LPCMPTYOUYGWQC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxan-2-yl)prop-2-yn-1-amine typically involves the reaction of propargylamine with tetrahydro-2H-pyran under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-(Oxan-2-yl)prop-2-yn-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-(Oxan-2-yl)prop-2-yn-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: The compound can affect various biochemical pathways, including those related to oxidative stress and apoptosis.

Comparison with Similar Compounds

3-(Oxan-2-yl)prop-2-yn-1-amine can be compared with other similar compounds, such as:

Uniqueness: The presence of both the propargyl and oxan-2-yl groups in this compound makes it a versatile compound with unique chemical and biological properties.

Properties

IUPAC Name

3-(oxan-2-yl)prop-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c9-6-3-5-8-4-1-2-7-10-8/h8H,1-2,4,6-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCMPTYOUYGWQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C#CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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